2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzylamine and phthalic anhydride, which undergo a cyclization reaction in the presence of a catalyst such as polyphosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the isoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of water as a solvent and catalyst-free processes, are being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the isoquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield partially or fully hydrogenated isoquinoline derivatives .
Scientific Research Applications
2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. For instance, it has been identified as an inhibitor of hepatitis C virus NS5B polymerase, which is crucial for viral replication. The compound binds to the active site of the enzyme, preventing the polymerization of viral RNA . Additionally, its interaction with other enzymes and receptors is being studied to understand its broader pharmacological effects.
Comparison with Similar Compounds
2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione: This compound has a similar isoquinoline core but with different functional groups, leading to distinct chemical properties and applications.
Benzimidazo[2,1-a]isoquinoline: Another related compound with a fused benzene and imidazole ring, known for its biological activities.
Uniqueness: 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific benzyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthesis of novel therapeutic agents.
Properties
IUPAC Name |
2-benzylbenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-18-15-10-4-8-14-9-5-11-16(17(14)15)19(22)20(18)12-13-6-2-1-3-7-13/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIADVGWFJUXPCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183164 | |
Record name | 2-Benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808017 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2896-24-4 | |
Record name | 2-Benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC107040 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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